

Initial Characterization of 1,4-Pentadiene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Pentadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of **1,4-pentadiene** derivatives, a class of compounds recognized for their presence in biologically active natural products and their potential in drug development. The guide focuses on the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, with a particular emphasis on 1,5-diaryl-1,4-pentadien-3-ones, which have shown promise as antiviral, antibacterial, antifungal, and anticancer agents.

Data Presentation: Spectroscopic and Physical Properties

The characterization of novel **1,4-pentadiene** derivatives relies on a combination of spectroscopic and physical data. Below are tables summarizing typical data for a representative compound, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, and a more complex, biologically active derivative.

Table 1: Physical and Spectroscopic Data for (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

Property	Data
Molecular Formula	C ₁₇ H ₁₄ O
Molecular Weight	234.29 g/mol
Appearance	Yellow solid
Melting Point	110-112 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm) = 7.74 (d, J = 16.0 Hz, 2H), 7.63 (d, J = 7.2 Hz, 4H), 7.42 (t, J = 7.4 Hz, 4H), 7.35 (t, J = 7.2 Hz, 2H), 7.08 (d, J = 16.0 Hz, 2H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm) = 188.9, 143.3, 134.8, 130.6, 129.1, 128.5, 126.3
IR (KBr, cm ⁻¹)	1650 (C=O), 1595 (C=C), 980 (=C-H bend, trans)
MS (ESI)	m/z = 235.1 [M+H] ⁺

Table 2: Spectroscopic Data for a Representative Bioactive 1,4-Pentadien-3-one Derivative Containing a Pyrazole Moiety

Derivative: 1-{4-[(2-Chlorothiazol-5-yl)methoxy]-3-methoxyphenyl}-5-[5-(2-methylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]penta-1,4-dien-3-one[1]

Spectrum	Chemical Shifts (δ, ppm)
¹ H NMR (CDCl ₃)	7.53 (s, 1H, Thiazole-H), 6.52–7.47 (m, 11H, 2 × CH=CH and Ar-H), 5.25 (s, 2H, CH ₂), 3.91 (s, 3H, OCH ₃), 3.60 (s, 3H, N-CH ₃), 2.49 (s, 3H, CH ₃), 2.42 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃)	188.7, 154.1, 153.0, 150.3, 148.9, 148.5, 141.8, 140.4, 136.1, 132.0, 131.8, 129.9, 127.6, 126.4, 125.5, 123.8, 122.1, 121.9, 115.3, 113.3, 111.1, 104.2, 64.0, 56.0, 34.3, 16.1, 14.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures.

Synthesis of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one

This protocol describes a classic Claisen-Schmidt condensation reaction.

Materials:

- Benzaldehyde (2 equivalents)
- Acetone (1 equivalent)
- Ethanol
- 10% Aqueous Sodium Hydroxide (NaOH) solution
- Dilute Hydrochloric Acid (HCl)
- Deionized water
- Ice

Procedure:

- A solution of benzaldehyde (2 mmol) and acetone (1 mmol) is prepared in ethanol.
- While stirring the solution vigorously at room temperature, a 10% aqueous solution of NaOH is added dropwise.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
- Once the starting materials are consumed, the reaction mixture is poured into a beaker containing crushed ice and water.
- The mixture is then acidified with dilute HCl until it is slightly acidic.

- The resulting precipitate is collected by vacuum filtration.
- The solid product is washed with deionized water until the filtrate is neutral.
- The crude product is dried and then purified by recrystallization from ethanol to yield the pure (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one.

General Procedure for Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

The half-leaf blight spot method is a common assay for evaluating the antiviral activity of compounds against TMV.

Materials:

- Nicotiana tabacum L. plants of the same age
- Tobacco Mosaic Virus (TMV)
- Test compound solution (e.g., at 500 µg/mL)
- Control (e.g., Ningnanmycin)
- Phosphate buffer solution (PBS)

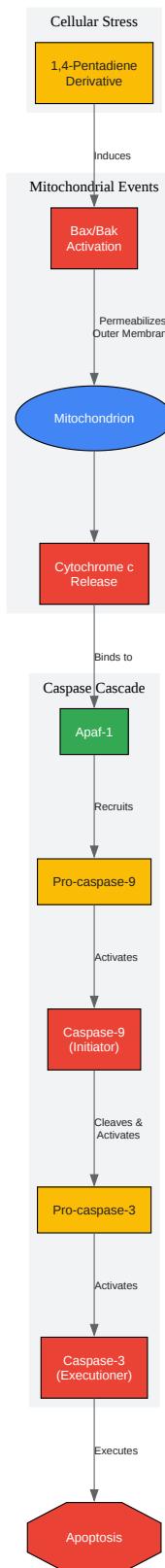
Procedure:

- The test compound solution is applied to the left side of the leaves of N. tabacum L., while the right side is treated with a solvent control.
- After the leaves are dry, they are inoculated with a suspension of TMV.
- The plants are then kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.
- The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] × 100%.

Mandatory Visualization

Signaling Pathway: Proposed Mechanism of Apoptosis Induction

Many **1,4-pentadiene** derivatives, particularly those derived from curcumin, have been shown to induce apoptosis in cancer cells.^[2] The intrinsic (mitochondrial) pathway is a common mechanism. The following diagram illustrates a plausible signaling cascade.

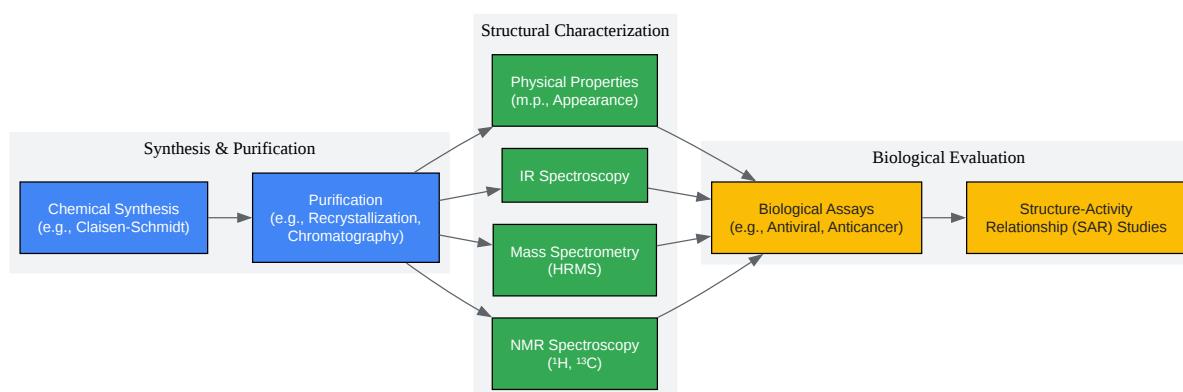


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Caption: Intrinsic apoptosis pathway induced by a **1,4-pentadiene** derivative.

Experimental Workflow for Characterization

The initial characterization of a novel **1,4-pentadiene** derivative follows a logical progression from synthesis to biological evaluation.



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